2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 4-fluorobenzaldehyde is used to introduce the fluorophenyl group.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid derivatives with hydroxyl or keto groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- 2-(4-methylphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Uniqueness
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often enhancing the compound’s potency and selectivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKZOQRXUFLNNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649197 |
Source
|
Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933751-61-2 |
Source
|
Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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